(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXTYVHXWDGPIQ-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417042 | |
| Record name | F0401-0081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19133-00-7 | |
| Record name | NSC54908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0401-0081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLORO-4-(DIMETHYLAMINO)-CHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, commonly referred to as DAP, is a chalcone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a dimethylamino group, contributing to its potential therapeutic applications.
- Molecular Formula : C17H16ClNO
- SMILES : CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
- InChIKey : WUXTYVHXWDGPIQ-LFYBBSHMSA-N
Antimicrobial Activity
Research indicates that DAP exhibits significant antimicrobial properties. In a study evaluating various compounds for their activity against Chlamydia, DAP was noted for its selective inhibition of this pathogen . The compound's efficacy was compared against established antibiotics, showing promising results.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| N. meningitidis | 64 | Moderate |
| H. influenzae | 32 | Moderate |
| Chlamydia trachomatis | Not specified | Selective inhibition |
Antifungal Activity
In addition to its antibacterial properties, DAP has been evaluated for antifungal activity. The compound demonstrated inhibitory effects against several fungal strains, although specific MIC values were not detailed in the available literature .
Anxiolytic Potential
Recent studies have explored the anxiolytic potential of chalcone derivatives similar to DAP. These compounds interact with GABA_A receptors and the serotonergic system, suggesting a possible role in anxiety treatment . The implications of these findings position DAP as a candidate for further research in neuropharmacology.
Spectral Characteristics and Photophysical Properties
DAP has also been investigated for its photophysical properties, particularly as a laser dye. The compound exhibited high quantum yields and significant Stokes shifts, making it suitable for applications in laser technology.
| Solvent | Absorption Peak (nm) | Fluorescence Peak (nm) | Quantum Yield (%) |
|---|---|---|---|
| Benzene | 420 | 487 | 16 |
| Chloroform | 424 | 521 | 91 |
| Acetonitrile | 417 | 538 | 44 |
The mechanism by which DAP exerts its biological effects is still under investigation. Preliminary studies suggest that the presence of electron-withdrawing groups enhances the compound's activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can significantly alter the biological efficacy of chalcone derivatives .
Case Studies
- Antichlamydial Activity : A study highlighted the effectiveness of DAP in inhibiting Chlamydia trachomatis, with alterations in structure leading to varying degrees of antimicrobial activity .
- Neuropharmacological Evaluation : In zebrafish models, similar compounds showed potential anxiolytic effects, indicating a broader therapeutic application for derivatives like DAP in treating anxiety disorders .
Scientific Research Applications
Laser Technology
Spectral Characteristics and Fluorescence Properties
DAP has been synthesized and characterized as a new laser dye. Research indicates that it exhibits considerable fluorescence properties, making it suitable for use in laser applications. Key findings include:
- Quantum Yield of Fluorescence : DAP shows varying fluorescence yields depending on the solvent used. For instance, in chloroform, the quantum yield reached up to 91%, indicating its efficiency as a laser medium .
- Amplified Spontaneous Emission (ASE) : The ASE characteristics of DAP were analyzed across different solvents, demonstrating its potential for high-performance laser applications. The peak emission wavelengths varied but showed strong performance in polar solvents like dimethylformamide .
Data Table: Fluorescence Properties of DAP in Various Solvents
| Solvent | Absorption Peak (nm) | Fluorescence Peak (nm) | Quantum Yield (%) |
|---|---|---|---|
| Benzene | 420 | 487 | 16 |
| Chloroform | 424 | 521 | 91 |
| Acetic Acid | 429 | 520 | 25 |
| Dimethylformamide | 427 | 541 | 95 |
Medicinal Chemistry
Antifungal Activity
Recent studies have indicated that DAP exhibits antifungal properties against various strains. While specific Minimum Inhibitory Concentration (MIC) values are not extensively documented, preliminary findings suggest that DAP may inhibit fungal growth effectively. This positions it as a candidate for developing antifungal agents.
Materials Science
Nonlinear Optical Properties
DAP's molecular structure allows for nonlinear optical responses, making it a candidate for applications in photonic devices. The compound's ability to generate second harmonic generation (SHG) has been explored, showing promise in the development of advanced optical materials.
Case Study: Nonlinear Optical Applications
In a study focusing on nonlinear optical properties, DAP was evaluated alongside other chalcone derivatives. The results indicated that DAP exhibited significant SHG efficiency compared to traditional materials, suggesting its potential for use in frequency conversion applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Chalcone derivatives with modifications to the aryl rings or enone chain exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Analogs and Key Differences
Key Observations :
- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents enhance ICT, improving NLO properties .
- Electron-donating groups (EDGs): Dimethylamino groups increase polarizability and β values .
- Heterocyclic substitutions: Thienyl or quinoline groups introduce red-shifted emission or biological activity .
Photophysical and NLO Properties
The target compound’s optical behavior is influenced by solvent polarity and substituent effects:
Table 3: Photophysical Comparison
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation. A mixture of 4-chloroacetophenone (1 mol) and 4-(dimethylamino)benzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of KOH (20% aqueous solution) under stirring at room temperature. The reaction is monitored for 4–6 hours, and the product is filtered, washed, and recrystallized from ethanol. Slow evaporation techniques yield crystals suitable for XRD analysis .
Q. Which spectroscopic techniques are essential for characterizing the structural configuration of this chalcone derivative?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and C=C aromatic vibrations).
- NMR (¹H and ¹³C) : Confirms E-configuration via trans-coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and substituent positions .
- HR-MS : Validates molecular weight and fragmentation patterns.
- XRD : Resolves 3D crystal structure and confirms E-geometry .
Q. How does computational chemistry (DFT) assist in predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian 03 calculates:
- HOMO-LUMO energies to predict charge transfer and reactivity.
- Global chemical reactivity descriptors (e.g., electrophilicity index, chemical hardness) via Koopman’s theorem.
- UV-Vis spectra using TD-DFT, which are compared with experimental data to validate computational models .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical UV-Vis spectra be resolved in chalcone derivatives?
- Methodological Answer :
- Solvent effects : Incorporate solvent polarity (e.g., ethanol) via the Polarizable Continuum Model (PCM) in TD-DFT.
- Basis set optimization : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for improved accuracy.
- Vibronic coupling : Account for vibrational transitions in simulated spectra .
Q. What methodologies are employed to determine the crystal packing and intermolecular interactions in this compound?
- Methodological Answer :
- Single-crystal XRD : Resolves unit cell parameters, bond lengths/angles, and torsion angles. For example, triclinic crystal systems (space group P1) with Z = 2 are common in chalcones .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to crystal stability.
- Electron density maps : Visualize charge distribution and hydrogen-bonding networks .
Q. How does the electron-donating dimethylamino group influence the antimicrobial efficacy of chalcone derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The dimethylamino group enhances electron density, increasing interaction with microbial cell membranes.
- Microbial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion. Moderate activity (zone of inhibition: 8–12 mm) is typical for chalcones with polar substituents .
- Docking studies : Simulate binding to microbial enzymes (e.g., dihydrofolate reductase) to rationalize activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported antimicrobial activities of structurally similar chalcones?
- Methodological Answer :
- Standardize protocols : Use uniform microbial strains, inoculum size, and solvent controls (e.g., DMSO ≤1%).
- Quantitative SAR (QSAR) : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
- Validate via MIC/MBC assays : Compare minimum inhibitory/bactericidal concentrations across studies .
Tables for Key Data
Table 1 : Comparative DFT and Experimental Data for (2E)-Chalcone Derivatives
| Parameter | Experimental Value | DFT Value | Deviation (%) | Reference |
|---|---|---|---|---|
| C=O Bond Length (Å) | 1.224 | 1.231 | 0.57 | |
| HOMO-LUMO Gap (eV) | 3.85 | 3.78 | 1.82 | |
| λmax (UV-Vis, nm) | 342 | 338 | 1.17 |
Table 2 : Antimicrobial Activity of Selected Chalcones
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 10–12 | 62.5 | |
| 4-Methoxy Analog | 8–10 | 125 | |
| 4-Fluoro Analog | 6–8 | 250 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
